molecular formula C19H27NO3 B602118 Ipratropium Bromide Impurity E CAS No. 183626-76-8

Ipratropium Bromide Impurity E

Numéro de catalogue B602118
Numéro CAS: 183626-76-8
Poids moléculaire: 317.43
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ipratropium Bromide Impurity E is used in Ipratropium Bromide impurity profiling as per limits and threshold values specified by respective drug legislation, FDA, and pharmacopoeial guidelines during commercial production of Ipratropium Bromide and its related formulations .


Synthesis Analysis

A new HPLC method was developed for the simultaneous analysis of Ipratropium bromide and its seven related substances . The separation was performed on a waters HPLC ZORBAX Eclipse XDB- C8 column (150 x 4.6 mm, 3.5 μm). The gradient method used mobile phases containing methanol, acetonitrile, trifluoroacetic acid (TFA), water .


Molecular Structure Analysis

The molecular formula of Ipratropium Bromide Impurity E is C19H27NO3 . The molecular weight is 317.42 .

Applications De Recherche Scientifique

Analytical Characterization and Stability Indications

Analytical Separation and Characterisation of Degradation Products : A study developed a precise LC-MS/MS method for quantitatively determining impurities and degradation products of Ipratropium Bromide in pharmaceutical formulations. This method, validated according to ICH guidelines, underscores the importance of identifying impurity profiles for ensuring drug stability and efficacy Rasheed & Ahmed, 2017.

Pharmacodynamic Evaluation

Characterization and Pharmacodynamic Evaluation : Research focused on generating respirable particles of Ipratropium Bromide to achieve sustained-release properties, highlighting the innovative approaches in drug delivery systems. This study demonstrates the potential for enhancing therapeutic outcomes through engineered drug particles Taylor, Hickey, & VanOort, 2006.

Spectrophotometric and Potentiometric Analysis

Determination Using Spectrophotometric Methods : This study presented sensitive spectrophotometric methods for determining Ipratropium Bromide in pharmaceutical products, showcasing the critical role of analytical chemistry in quality control and assurance processes Hassan, 2000.

Potentiometric Determination Using PVC Membrane Electrode : A novel approach utilizing a PVC membrane electrode for the potentiometric determination of Ipratropium Bromide, emphasizing the need for innovative analytical techniques in the pharmaceutical industry Hassouna & Elsuccary, 2008.

Pulmonary Drug Delivery Systems

Engineered Particles for Inhalation : The development of sustained-release particles through a PLA spray coating approach and their pharmacodynamic evaluation in guinea pigs illustrate the advancement in pulmonary drug delivery systems. This research provides insight into the potential for improving drug administration efficiency for respiratory diseases Taylor, Hickey, & VanOort, 2006.

Safety And Hazards

Ipratropium bromide, the parent compound of Impurity E, may be harmful if swallowed. It may cause eye irritation. Common adverse effects include headache, nausea, and dry mouth .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ipratropium Bromide Impurity E involves the reaction of Ipratropium Bromide with a suitable reagent to introduce a specific impurity. The reaction conditions should be optimized to ensure high yield and purity of the impurity product.", "Starting Materials": [ "Ipratropium Bromide", "Suitable reagent" ], "Reaction": [ "Dissolve Ipratropium Bromide in a suitable solvent", "Add the suitable reagent to the solution", "Stir the reaction mixture at a suitable temperature for a suitable time", "Quench the reaction with a suitable quenching agent", "Isolate the impurity product by suitable purification techniques such as chromatography or crystallization", "Characterize the impurity product by suitable analytical techniques such as NMR, IR, and MS" ] }

Numéro CAS

183626-76-8

Nom du produit

Ipratropium Bromide Impurity E

Formule moléculaire

C19H27NO3

Poids moléculaire

317.43

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

3-Hydroxy-2-phenyl-propionic acid 8-isopropyl-8-aza-bicyclo[3.2.1]oct-3-yl ester

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.